2-Phenylpent-4-en-1-amine chemical properties
2-Phenylpent-4-en-1-amine chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and analytical methodologies for 2-Phenylpent-4-en-1-amine. Given the specialized nature of this compound, this document also outlines general experimental workflows for the characterization and evaluation of novel chemical entities of this class.
Core Chemical Properties
2-Phenylpent-4-en-1-amine is a chiral primary amine with potential applications in organic synthesis and medicinal chemistry. Its core properties are summarized below.
| Property | Value | Citation(s) |
| IUPAC Name | 2-phenyl-4-penten-1-amine | [1] |
| CAS Number | 17214-44-7 | [1][2] |
| Molecular Formula | C₁₁H₁₅N | [2][3] |
| Molecular Weight | 161.24 g/mol | [2] |
| Monoisotopic Mass | 161.12045 Da | [3] |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 4 °C | [1] |
| InChI | 1S/C11H15N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2 | [1][3] |
| InChIKey | JGJGGQQQBJYWGS-UHFFFAOYSA-N | [1][3] |
| SMILES | C=CCC(CN)C1=CC=CC=C1 | [2][3] |
| Predicted XLogP | 2.1 | [3] |
Safety and Handling
Comprehensive toxicological properties for 2-Phenylpent-4-en-1-amine have not been fully investigated. Standard laboratory safety protocols should be strictly followed.
| Hazard Class | Statement | Citation(s) |
| Skin Irritation | H315: Causes skin irritation | [2] |
| Eye Irritation | H319: Causes serious eye irritation | [2] |
| Respiratory | H335: May cause respiratory irritation | [2] |
| Precautions | P280: Wear protective gloves/eye protection. | [2] |
| Response (Eyes) | P305+P351+P338: IF IN EYES: Rinse cautiously... | [2] |
| Response (Skin) | P332+P313: If skin irritation occurs: Get medical advice. | [2] |
Synthesis and Experimental Protocols
While specific, detailed synthesis protocols for 2-Phenylpent-4-en-1-amine are not widely published, it is known to be synthesized through the bond cleavage of an amine and a terminal alkyne[2][4]. A plausible synthetic approach is illustrated below. As a chiral amine, the determination of its enantiomeric purity is critical.
Plausible Synthetic Pathway
A potential synthesis could involve the reaction of a phenyl-containing intermediate with an allyl group, followed by the introduction of the amine functionality. The diagram below outlines a conceptual synthetic pathway.
Experimental Protocol: Determination of Enantiomeric Purity by ¹H NMR
Since 2-Phenylpent-4-en-1-amine can be used as a chiral catalyst, determining its enantiomeric excess (ee) is crucial[4]. A general protocol for this analysis involves chiral derivatization followed by ¹H NMR spectroscopy.
Objective: To determine the enantiomeric purity of a chiral primary amine sample.
Principle: The chiral amine is reacted with a chiral derivatizing agent (e.g., a combination of 2-formylphenylboronic acid and enantiopure BINOL) to form a mixture of diastereomeric iminoboronate esters. The diastereomers will have distinct and well-resolved signals in the ¹H NMR spectrum, allowing for their quantification by integration[2][5].
Materials:
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Chiral primary amine sample (e.g., 2-Phenylpent-4-en-1-amine)
-
2-Formylphenylboronic acid
-
(S)-BINOL (or (R)-BINOL)
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Deuterated chloroform (CDCl₃)
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Anhydrous potassium carbonate (if starting from a salt)
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NMR tubes and spectrometer
Procedure:
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Preparation: Dry a 10 mL round-bottom flask in an oven at 200°C for at least 2 hours and cool to room temperature.
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Reagent Addition:
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Add the chiral primary amine (~0.4 mmol) to the flask.
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Add 2-formylphenylboronic acid (~0.4 mmol) to the flask.
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Add (S)-BINOL (~0.44 mmol) to the flask[2].
-
-
Solvation: Add 5 mL of CDCl₃ to the reaction vessel using a glass syringe[2].
-
Reaction: Stir the mixture at room temperature. The formation of the diastereomeric iminoboronate esters is typically rapid.
-
NMR Analysis:
-
Transfer the resulting solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Identify the well-resolved signals corresponding to the diastereomers (e.g., the imino proton).
-
Carefully integrate these distinct signals. The ratio of the integrals corresponds directly to the ratio of the enantiomers in the original amine sample.
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Biological Activity and Characterization Workflow
While 2-Phenylpent-4-en-1-amine has been noted for its use in ligand design, specific biological activities or interactions with signaling pathways are not extensively documented in publicly available literature[4]. Drug development professionals interested in this or similar novel compounds would typically follow a structured workflow for characterization and screening.
The following diagram illustrates a generalized workflow for advancing a novel chemical entity from initial synthesis to biological evaluation.
This workflow begins with the synthesis and rigorous structural confirmation of the compound. Following characterization of its fundamental physicochemical properties, the compound enters biological screening, often using high-throughput methods. If a compound shows promising activity ("hit identification"), it undergoes more detailed studies to determine its potency and mechanism of action, which can ultimately lead to its optimization as a drug candidate. This systematic approach is essential for the successful development of new therapeutic agents.
References
- 1. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Phenylpent-4-en-1-amine | 17214-44-7 | SAA21444 [biosynth.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
